{[3-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid
Overview
Description
“{[3-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid” is an organic compound that belongs to the class of trifluoromethylpyridines . It has a molecular formula of C8 H7 F3 N2 O2 and a molecular weight of 220.149 . Trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylpyridines involves the development of organic compounds containing fluorine . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a fluorine atom and a pyridine in their structure . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are characterized by the presence of a fluorine atom and a pyridine in their structure . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Scientific Research Applications
Acetic Acid in Biomass Pyrolysis
Acetic acid plays a significant role in the pyrolysis of polysaccharides, influencing the chemical mechanisms involved in the formation of various carbon products. Research by Ponder and Richards (2010) highlights the effects of linkage types and inorganic additives on pyrolytic pathways, emphasizing the formation of acetic acid among other compounds during the pyrolysis process. This study provides insights into the chemical reactions and mechanisms underlying biomass conversion technologies (Ponder & Richards, 2010).
Acetic Acid in Industrial Applications
Acetic acid's properties are leveraged in various industrial applications, such as in the separation of water-acetic acid mixtures using polymeric membranes. Aminabhavi and Toti (2003) reviewed the pervaporation separation process, highlighting its economic and environmental advantages over traditional distillation methods for separating acetic acid from aqueous streams, which is crucial for recycling and waste reduction in chemical industries (Aminabhavi & Toti, 2003).
Acetic Acid in Corrosion Inhibition
The role of acetic acid and its derivatives in corrosion inhibition, particularly for copper, has been extensively studied. Bastidas and La Iglesia (2007) reviewed the effect of organic acid vapors, including acetic acid, on the corrosion of copper, providing valuable information on the relative aggressiveness of these acids and their industrial implications for protecting metallic surfaces (Bastidas & La Iglesia, 2007).
Future Directions
The future directions for “{[3-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid” involve the discovery of many novel applications of TFMP . The development of fluorinated organic chemicals is becoming an increasingly important research topic . It is expected that many novel applications of TFMP will be discovered in the future .
Properties
IUPAC Name |
2-[[3-(trifluoromethyl)pyridin-2-yl]amino]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)5-2-1-3-12-7(5)13-4-6(14)15/h1-3H,4H2,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQXQSAXNHCGNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCC(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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